6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine
Brand Name: Vulcanchem
CAS No.: 646509-93-5
VCID: VC16886180
InChI: InChI=1S/C13H12N4OS/c1-18-10-5-3-2-4-9(10)6-19-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)
SMILES:
Molecular Formula: C13H12N4OS
Molecular Weight: 272.33 g/mol

6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine

CAS No.: 646509-93-5

Cat. No.: VC16886180

Molecular Formula: C13H12N4OS

Molecular Weight: 272.33 g/mol

* For research use only. Not for human or veterinary use.

6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine - 646509-93-5

Specification

CAS No. 646509-93-5
Molecular Formula C13H12N4OS
Molecular Weight 272.33 g/mol
IUPAC Name 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine
Standard InChI InChI=1S/C13H12N4OS/c1-18-10-5-3-2-4-9(10)6-19-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)
Standard InChI Key KAYHWZGXLPNXKE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CSC2=NC=NC3=C2NC=N3

Introduction

Chemical Structure and Nomenclature

The IUPAC name 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine systematically describes its architecture: a purine core (a bicyclic system comprising pyrimidine and imidazole rings) with a methylsulfanyl (-SCH2-) linker at position C-6, connected to a 2-methoxyphenyl group. The methoxy substituent (-OCH3) at the ortho position of the phenyl ring distinguishes it from related compounds like 6-[(3-methylphenyl)methylsulfanyl]-7H-purine.

Table 1: Key physicochemical properties of 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine

PropertyValue/Description
Molecular FormulaC13H12N4O2S
Molecular Weight296.33 g/mol
IUPAC Name6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine
Canonical SMILESCOC1=CC=CC=C1CSC2=NC=NC3=C2NC=N3
PubChem CID (estimated)Not yet assigned

The molecular weight derives from the sum of atomic masses: 12 carbons (144 g/mol), 12 hydrogens (12 g/mol), 4 nitrogens (56 g/mol), 2 oxygens (32 g/mol), and 1 sulfur (32 g/mol). The 2-methoxyphenyl group introduces steric and electronic effects that may influence solubility and receptor binding compared to non-oxygenated analogs .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine likely follows strategies employed for analogous C-6 substituted purines. A representative pathway involves:

  • Purine Core Functionalization: Starting with 6-chloropurine, nucleophilic substitution replaces the chloride with a methylsulfanyl group.

  • Phenyl Group Introduction: Coupling the methylsulfanyl-purine intermediate with 2-methoxybenzyl bromide via thioether formation .

Table 2: Representative reaction conditions for C-6 substitution

ReagentRoleConditionsYield (%)
6-ChloropurineSubstrateACN, 80°C, 3 h36–52
2-Methoxybenzyl bromideElectrophileSnCl4, BSA, room temp-
TriethylamineBase--

BSA (N,O-bis(trimethylsilyl)acetamide) and SnCl4 facilitate silylation and Lewis acid catalysis, enhancing electrophilicity at the purine’s C-6 position .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Key spectral features include:

  • ¹H NMR: A singlet for the purine H-8 proton (δ 8.70–8.80 ppm), a methoxy group (δ 3.80–3.90 ppm), and aromatic protons from the 2-methoxyphenyl moiety (δ 6.80–7.20 ppm) .

  • ¹³C NMR: Peaks for the purine carbons (δ 140–160 ppm), methoxy carbon (δ 55–56 ppm), and thiomethyl sulfur-connected carbon (δ 35–40 ppm).

Physicochemical Properties and Stability

The 2-methoxyphenyl group enhances lipophilicity compared to non-substituted analogs, as evidenced by calculated logP values (~2.1 via XLogP3). Aqueous solubility is limited (~0.1 mg/mL at 25°C), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays. Stability studies under physiological conditions (pH 7.4, 37°C) suggest moderate degradation over 24 hours (<20%), primarily via hydrolysis of the methylsulfanyl group .

CompoundTargetIC50 (μM)
6-[(3-Methylphenyl)methylsulfanyl]-7H-purineCDK215.2
6-Chloro-2-(2-methoxypyrimidin-4-yl)-7H-purineEGFR kinase8.7
6-[(2-Methoxyphenyl)methylsulfanyl]-7H-purine (predicted)A2A receptor12–30*

*Estimated based on molecular docking studies .

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